molecular formula C19H24BrN3O2 B12482413 N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine

N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine

Cat. No.: B12482413
M. Wt: 406.3 g/mol
InChI Key: QJBRNJJFMGWHAZ-UHFFFAOYSA-N
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Description

{[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features a brominated aromatic ring, a pyridine moiety, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multiple steps:

    Bromination: The starting material, 2-(pyridin-3-ylmethoxy)phenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Alkylation: The brominated intermediate is then subjected to alkylation with 2-(morpholin-4-yl)ethylamine under basic conditions, often using a base like potassium carbonate or sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyridine ring or the brominated aromatic ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the morpholine moiety.

    Reduction: Reduced forms of the pyridine or aromatic ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine serves as a versatile building block for the construction of more complex molecules. Its brominated aromatic ring allows for further functionalization through substitution reactions.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its unique structure may offer advantages in terms of binding affinity and specificity for certain molecular targets.

Industry

In the materials science field, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine could be used in the development of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the morpholine group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: A simpler brominated compound used in organic synthesis.

    2-Hydroxy-2-methylpropiophenone: A compound with a similar aromatic structure but different functional groups.

Uniqueness

What sets {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine apart is its combination of a brominated aromatic ring, a pyridine moiety, and a morpholine group

Properties

Molecular Formula

C19H24BrN3O2

Molecular Weight

406.3 g/mol

IUPAC Name

N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C19H24BrN3O2/c20-18-3-4-19(25-15-16-2-1-5-21-13-16)17(12-18)14-22-6-7-23-8-10-24-11-9-23/h1-5,12-13,22H,6-11,14-15H2

InChI Key

QJBRNJJFMGWHAZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNCC2=C(C=CC(=C2)Br)OCC3=CN=CC=C3

Origin of Product

United States

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